methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate
Description
Methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone core substituted with a 3-butyl group, a sulfanyl acetamido linker, and a 5-chloro-substituted methyl benzoate moiety. The sulfanyl group in the acetamido linker may enhance binding interactions via sulfur-mediated hydrophobic or van der Waals forces, while the chloro and benzoate groups influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-3-4-8-24-18(26)17-15(7-9-29-17)23-20(24)30-11-16(25)22-14-6-5-12(21)10-13(14)19(27)28-2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXNEOYWTYTTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate generally involves multi-step synthetic routes. The synthesis typically begins with the preparation of the thienopyrimidine core, followed by the introduction of the butyl group and the formation of the sulfanyl linkage. The final steps involve the acetamido and chlorobenzoate functionalities. Reaction conditions often include the use of organic solvents, appropriate catalysts, and specific temperature controls. Industrial production methods may involve scalable protocols that optimize yield and purity, such as continuous flow synthesis and advanced purification techniques.
Chemical Reactions Analysis
Methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized under controlled conditions, potentially altering its sulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction reactions can target the oxo group, converting it to a hydroxyl group under the influence of reducing agents like lithium aluminum hydride.
Substitution: : The chloro group on the benzoate ring can be replaced by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia, hydroxylamine). Major products formed from these reactions will depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
In scientific research, methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate is utilized for:
Chemistry: : Investigating its reactivity and developing new synthetic methodologies.
Biology: : Studying its potential as an enzyme inhibitor or its binding affinity to specific proteins.
Medicine: : Exploring its therapeutic potential, such as its ability to modulate biochemical pathways or serve as a precursor for drug development.
Industry: : Examining its application in the synthesis of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism by which methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate exerts its effects is largely dependent on its molecular interactions with biological targets. It may function by binding to specific enzymes, thereby inhibiting their activity. This binding can alter molecular pathways involved in disease processes, making it a potential candidate for therapeutic use. The exact molecular targets and pathways involved can vary, requiring detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Thienopyrimidinone Derivatives with Sulfanyl Acetamido Linkers
A structurally related compound, 2-[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide (EN300-266676), shares the thienopyrimidinone core and sulfanyl acetamido linker but differs in substituents:
Key Implications :
- The methyl benzoate terminal group could increase steric bulk, affecting binding pocket accessibility in biological targets.
Sulfonylurea Herbicides with Methyl Benzoate Groups
Compounds like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the methyl benzoate moiety but feature a sulfonylurea linker instead of a sulfanyl acetamido group. These herbicides inhibit acetolactate synthase (ALS) in plants .
Key Differences :
- Linker chemistry : Sulfonylurea (electron-withdrawing) vs. sulfanyl acetamido (less polar).
Quinoline and Heterocyclic Derivatives with Acetamido Linkers
Patent-derived compounds such as N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)benzamide feature acetamido linkers but utilize quinoline cores instead of thienopyrimidinones .
Structural Contrasts :
- Core heterocycle: Quinoline (electron-rich aromatic system) vs. thienopyrimidinone (sulfur-containing fused ring).
- Functional groups: The target compound’s chloro and butyl substituents may confer distinct electronic and steric effects compared to quinoline-based analogs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Pathways: Evidence suggests that sulfanyl acetamido linkers in thienopyrimidinones may be synthesized via nucleophilic substitution or coupling reactions, similar to methods described for pyrazolyl-thiophene derivatives (e.g., using triethylamine and 1,4-dioxane) .
- Structure-Activity Relationships (SAR) :
- 3-Substituents : Bulky groups (e.g., butyl) may enhance target selectivity by occupying hydrophobic pockets.
- Terminal Groups : Methyl benzoate vs. pyrazole alters solubility and hydrogen-bonding capacity, impacting bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate?
- Methodology :
-
Core Formation : Synthesize the thieno[3,2-d]pyrimidinone core via cyclization of thiophene derivatives with urea or thiourea under acidic/basic conditions (e.g., HCl/AcOH or KOH/EtOH) .
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Sulfanyl-Acetamido Linkage : Introduce the sulfanyl group via nucleophilic substitution using mercaptoacetic acid derivatives, followed by amide coupling with methyl 5-chloro-2-aminobenzoate using coupling agents like EDC/HOBt .
-
Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Key Parameters :
-
Temperature control (60–80°C for cyclization, room temperature for coupling).
-
Solvent selection (DMF for amidation, THF for cyclization).
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Analyze and NMR to confirm the thieno-pyrimidine core (δ 8.2–8.5 ppm for pyrimidine protons), sulfanyl-acetamido linkage (δ 3.8–4.1 ppm for SCH), and ester group (δ 3.7 ppm for OCH) .
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% by area under the curve) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~509.5 g/mol) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening Methods :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Antimicrobial Activity : Perform broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfanyl-acetamido coupling step?
- Experimental Design :
- Catalyst Screening : Compare EDC/HOBt, DCC/DMAP, and HATU for coupling efficiency (monitor via TLC).
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (THF) to stabilize intermediates .
- Temperature Gradients : Optimize between 0°C (to reduce side reactions) and 25°C (to accelerate kinetics) .
- Data Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity > catalyst type).
Q. How do structural modifications (e.g., substituents on the thieno-pyrimidine core) influence bioactivity?
- Structure-Activity Relationship (SAR) Study :
- Substituent Variations : Compare analogues with ethyl/butyl groups at position 3, chloro vs. methyl at position 5 .
- Activity Trends :
| Substituent (R) | IC (EGFR, nM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| 3-Butyl | 12.3 ± 1.2 | 8.5 ± 0.7 |
| 3-Ethyl | 18.9 ± 2.1 | 12.4 ± 1.1 |
| 5-Chloro | 10.1 ± 0.9 | 6.8 ± 0.5 |
- Methodology : Synthesize derivatives via parallel synthesis and test in standardized assays .
Q. How can contradictions in enzyme inhibition data across similar compounds be resolved?
- Troubleshooting Approach :
- Assay Validation : Replicate studies using identical buffer conditions (e.g., pH 7.4 Tris-HCl) and enzyme sources (recombinant vs. cell lysates) .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
- Molecular Dynamics : Simulate ligand-protein interactions (e.g., AutoDock Vina) to rationalize potency differences due to substituent bulkiness .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Stability Studies :
- Accelerated Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize with trehalose to prevent hydrolysis of the ester group .
- Optimal Conditions : Store at -20°C in amber vials under argon (degradation <5% over 6 months) .
Methodological Notes
- Key References : Prioritize PubChem data and peer-reviewed synthesis protocols .
- Ethical Compliance : Adhere to safety protocols for handling cytotoxic compounds (e.g., PPE, waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
